molecular formula C10H15N3O B3136196 [4-(Pyrimidin-2-yloxy)cyclohexyl]amine CAS No. 412290-39-2

[4-(Pyrimidin-2-yloxy)cyclohexyl]amine

Cat. No.: B3136196
CAS No.: 412290-39-2
M. Wt: 193.25 g/mol
InChI Key: QODJTDVIWSPFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Pyrimidin-2-yloxy)cyclohexyl]amine: is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . This compound features a cyclohexylamine structure substituted with a pyrimidin-2-yloxy group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Pyrimidin-2-yloxy)cyclohexyl]amine typically involves the reaction of cyclohexylamine with a pyrimidin-2-yloxy derivative under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are essential for optimizing the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Pyrimidin-2-yloxy)cyclohexyl]amine can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in substitution reactions, where the pyrimidin-2-yloxy group or the amine group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives depending on the substituents introduced .

Mechanism of Action

The mechanism of action of [4-(Pyrimidin-2-yloxy)cyclohexyl]amine involves its interaction with specific molecular targets, such as enzymes. For instance, as a dipeptidyl peptidase IV inhibitor, it binds to the active site of the enzyme, preventing its normal function and thereby modulating biological pathways involved in glucose metabolism .

Comparison with Similar Compounds

Uniqueness: What sets [4-(Pyrimidin-2-yloxy)cyclohexyl]amine apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a precursor for enzyme inhibitors highlights its significance in medicinal chemistry .

Properties

IUPAC Name

4-pyrimidin-2-yloxycyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1,6-9H,2-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODJTDVIWSPFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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